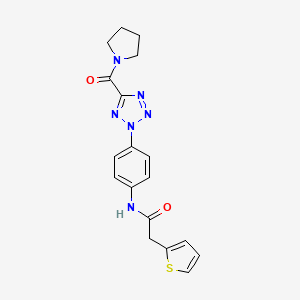

![molecular formula C27H29N3O3 B2413339 1-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]-3-(2-乙基苯基)脲 CAS No. 1022399-25-2](/img/structure/B2413339.png)

1-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]-3-(2-乙基苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been cloned and identified as Tmem97, which is a transmembrane protein involved in intracellular Ca 2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .

科学研究应用

化学合成和修饰

- Lal 等人 (1990) 的研究讨论了新型嘧啶异喹啉的合成,这些异喹啉在结构上与所讨论的化合物有关。这项研究提供了有关涉及异喹啉的化学合成方法的见解 (Lal, D'sa, Kulkarni, & Souza, 1990)。

药理学应用

- Dugovic 等人 (2009) 探讨了食欲素受体拮抗剂的药理作用,包括与您感兴趣的化合物在结构上相似的化合物。他们研究了它们在睡眠调节和神经递质释放中的作用 (Dugovic, Shelton, Aluisio, Fraser, Jiang, Sutton, Bonaventure, Yun, Li, Lord, Dvorak, Carruthers, & Lovenberg, 2009)。

癌症研究

- Saleh 等人 (2020) 对新型并环二氢异喹啉杂环化合物进行了研究,这些化合物在化学上与您感兴趣的化合物有关。他们评估了它们的细胞毒性并进行了分子对接模拟,这对了解这些化合物的潜在抗癌特性至关重要 (Saleh, Hassaneen, Mohamed, & Mohamed, 2020)。

立体化学研究

- Chrzanowska 等人 (1987) 专注于旋光活性沙索林和二氢异喹啉衍生物的立体化学。这项研究对于了解像您感兴趣的化合物这样的化合物的立体化学性质非常重要 (Chrzanowska, Schönenberger, Brossi, & Flippen-Anderson, 1987)。

生物化学中的抑制应用

- Holladay 等人 (2011) 描述了芳基苯基脲作为突变型 BRAF 激酶抑制剂的开发。这些化合物,包括二氢异喹啉的衍生物,在靶向癌症治疗中具有潜在应用 (Holladay, Campbell, Rowbottom, Chao, Sprankle, Lai, Abraham, Setti, Faraoni, Tran, Armstrong, Gunawardane, Gardner, Cramer, Gitnick, Ator, Dorsey, Ruggeri, Williams, Bhagwat, & James, 2011)。

生物活性研究

- Nowicki 和 Fabrycy (1976) 研究了 1-芳基-3-羟基异喹啉对各种细菌菌株的生物活性。这项研究提供了有关异喹啉衍生物的潜在抗菌特性的见解 (Nowicki & Fabrycy, 1976)。

缓蚀

- Mistry 等人 (2011) 研究了 1,3,5-三嗪基脲衍生物的缓蚀性能。他们评估了这些化合物对低碳钢腐蚀的效率,表明类似脲衍生物具有潜在的工业应用 (Mistry, Patel, Patel, & Jauhari, 2011)。

作用机制

Target of Action

The primary target of this compound is the sigma-2 receptor , which has been identified as Tmem97 . This receptor is a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .

Mode of Action

The compound acts as a highly selective sigma-2 receptor ligand . It has a sigma-1/sigma-2 selectivity ratio greater than 1000, indicating its high specificity for the sigma-2 receptor . The interaction of the compound with the sigma-2 receptor leads to changes in intracellular calcium regulation and cholesterol homeostasis .

Biochemical Pathways

The sigma-2 receptor is involved in various physiological and pathological conditions It is known that sigma-2 receptor agonists can relieve mechanical hyperalgesia in mouse models of chronic pain , suggesting that the compound may affect pain signaling pathways.

Pharmacokinetics

Following oral administration, the compound shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing . It also has an adequate absolute oral bioavailability of 29.0% , indicating a significant proportion of the administered dose reaches systemic circulation.

Result of Action

The compound exhibits promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . This suggests that the compound’s action on the sigma-2 receptor can lead to pain relief, potentially through modulation of pain signaling pathways.

未来方向

The compound shows promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . These data suggest that the compound is a suitable lead candidate for further evaluation . Selective sigma-2 receptor ligands can be useful tools in the development of novel pain therapeutics .

属性

IUPAC Name |

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O3/c1-4-19-7-5-6-8-23(19)30-27(31)29-21-11-9-18(10-12-21)15-24-22-17-26(33-3)25(32-2)16-20(22)13-14-28-24/h5-12,16-17H,4,13-15H2,1-3H3,(H2,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFUCONBIBSASX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethylphenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2413261.png)

![8-Fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline](/img/structure/B2413262.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2413269.png)

![8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B2413270.png)

![4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2413274.png)